Nitrodenafil

Analytical Chemistry Reference Standards Method Validation

Forensic and regulatory labs face quantification errors when using sildenafil reference standards for Nitrodenafil analysis. This ISO 17034 certified reference material (CRM) provides the exact match for your target analyte, ensuring method accuracy and legal defensibility. - ≥98.5% purity with documented uncertainty for reliable UPLC-MS/MS and HPLC-UV calibration. - Unique MS/MS fragmentation fingerprint and distinct retention time for unambiguous identification. - Eliminates method re-validation delays by providing an analyte-specific standard, not a generic analogue.

Molecular Formula C17H19N5O4
Molecular Weight 357.4 g/mol
CAS No. 147676-99-1
Cat. No. B140559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrodenafil
CAS147676-99-1
Synonyms5-(2-Ethoxy-5-nitrophenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 
Molecular FormulaC17H19N5O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C
InChIInChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23)
InChIKeyJMINGHHRIRWKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrodenafil Reference Standard


Nitrodenafil (CAS 147676-99-1, C17H19N5O4, MW 357.36) is a synthetic analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, characterized by a 5-nitro-2-ethoxyphenyl moiety that distinguishes it from the parent compound . As a member of the pyrazolo[4,3-d]pyrimidin-7-one class, Nitrodenafil is primarily employed as a certified reference material (CRM) and analytical standard in the detection, identification, and quantification of illicit PDE5 inhibitor adulterants in dietary supplements and pharmaceutical preparations [1][2]. Its defined physical properties—a yellow to off-white solid with a melting point of 215–217°C and solubility in chloroform and methanol—enable its precise application in high-performance liquid chromatography (HPLC) and mass spectrometry (MS)-based analytical workflows [3].

Why Nitrodenafil Cannot Be Replaced


Substituting Nitrodenafil with sildenafil or alternative PDE5 inhibitor reference standards in analytical protocols leads to significant quantification errors and misidentification due to distinct physicochemical and spectral properties [1]. The nitro substitution on the phenyl ring of Nitrodenafil imparts a unique molecular weight (357.36 vs. sildenafil's 474.58) [2], distinct MS/MS fragmentation pathways [3], and altered chromatographic retention behavior under reversed-phase HPLC conditions [4]. Consequently, calibration curves and method validation parameters established for sildenafil cannot be extrapolated to accurately quantify Nitrodenafil in complex matrices such as dietary supplements or biological samples. Use of an improper reference standard directly compromises the accuracy, repeatability, and legal defensibility of analytical findings, particularly in forensic and regulatory testing environments where unequivocal identification of specific adulterants is mandated.

Nitrodenafil Differentiation Evidence


Certified Purity Comparison

Nitrodenafil certified reference material (CRM) is supplied with a guaranteed HPLC purity of ≥98.5% (expanded uncertainty 0.5%), as documented by ISO17034-accredited manufacturers [1][2]. In contrast, commercially available sildenafil reference standards often range from 98.0% to 99.9% purity but lack the specific certification traceability required for Nitrodenafil quantification .

Analytical Chemistry Reference Standards Method Validation

Distinct MS/MS Fragmentation Patterns

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) analysis reveals that Nitrodenafil generates a unique set of product ions upon collision-induced dissociation that are not observed for sildenafil or other sildenafil-type analogs [1]. The fragmentation pathways of 58 PDE-5 inhibitor analogues were systematically evaluated, and each analogue, including Nitrodenafil, was shown to possess a distinct fragmentation fingerprint enabling unequivocal identification even in the absence of a reference standard [2].

Mass Spectrometry LC-MS/MS Adulterant Screening

Chromatographic Retention Time Separation

A validated UPLC-MS/MS method for screening 90 PDE5 inhibitors in dietary supplements demonstrated baseline chromatographic resolution of Nitrodenafil (peak 20) from sildenafil (peak 1) and vardenafil (peak 23) within a 25-minute gradient [1]. The extracted ion chromatograms confirm that Nitrodenafil elutes at a distinctly different retention time, preventing co-elution and ensuring accurate peak integration and quantification when proper reference standards are employed [2].

HPLC UPLC-MS/MS Dietary Supplement Analysis

Physicochemical Property Differences

Nitrodenafil exhibits a melting point of 215–217°C [1] and demonstrates solubility in chloroform and methanol , in contrast to sildenafil citrate, which has a melting point of approximately 187–189°C and is freely soluble in dimethylformamide and sparingly soluble in methanol [2]. These distinct properties necessitate different solvent selection and handling procedures during stock solution preparation for analytical method development.

Preformulation Analytical Sample Preparation Reference Material Handling

Nitrodenafil Application Scenarios


Method Validation for Adulterant Screening

Utilize Nitrodenafil CRM (≥98.5% purity, ISO17034 certified) as an external calibration standard for the development and validation of quantitative UPLC-MS/MS or HPLC-UV methods targeting illegal PDE5 inhibitor adulterants in dietary supplements [1]. The certified purity and documented uncertainty (0.5%) are essential for establishing method accuracy, linearity, and limit of quantification (LOQ) values specific to Nitrodenafil, as generic sildenafil standards will not yield accurate results for this analyte [2].

MS/MS Spectral Library Construction

Acquire high-resolution mass spectral data (MS1 and MS/MS) for Nitrodenafil using QTOF-MS or Orbitrap instrumentation to populate in-house spectral libraries used for suspect screening and non-targeted analysis of PDE5 inhibitor analogues [3]. The unique fragmentation fingerprint of Nitrodenafil, distinct from sildenafil and vardenafil, enables confident identification of this specific adulterant even when reference standards are not available for every novel analog [4].

Simultaneous Chromatographic Separation

Employ Nitrodenafil as a retention time marker during the optimization of reversed-phase UPLC or HPLC gradients for the simultaneous separation of multiple PDE5 inhibitor analogues in a single analytical run [5]. The proven baseline resolution of Nitrodenafil from sildenafil (peak 1) and vardenafil (peak 23) in published UPLC-MS/MS methods provides a benchmark for assessing column selectivity and mobile phase conditions when developing new multi-analyte screening panels .

Technical Documentation Hub

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